molecular formula C9H9N3 B13038859 Quinazolin-4-ylmethanamine

Quinazolin-4-ylmethanamine

Cat. No.: B13038859
M. Wt: 159.19 g/mol
InChI Key: WIUFRBLLVHFSTK-UHFFFAOYSA-N
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Description

Quinazolin-4-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing quinazoline derivatives is the Aza-reaction, which includes the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction . These reactions involve the coupling of imine and electron-rich alkene substrates to form the quinazoline core.

Other synthetic methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer various advantages, such as shorter reaction times, higher yields, and milder reaction conditions.

Industrial Production Methods: Industrial production of quinazolin-4-ylmethanamine may involve large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed reactions have been employed to synthesize quinazoline derivatives efficiently . These methods are scalable and can be optimized for industrial production to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Transition-metal-catalyzed reactions are commonly used to modify the quinazoline core and introduce functional groups . These reactions provide access to a wide range of quinazoline derivatives with diverse biological activities.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal catalysts (e.g., copper, palladium), oxidizing agents (e.g., ammonium persulfate), and reducing agents (e.g., sodium borohydride) . Reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and pressures to ensure high yields and selectivity.

Major Products Formed: The major products formed from the reactions of this compound include various substituted quinazoline derivatives. These products exhibit a wide range of biological activities, making them valuable for medicinal chemistry and pharmaceutical research .

Comparison with Similar Compounds

Quinazolin-4-ylmethanamine can be compared to other quinazoline derivatives, such as quinazolin-4(3H)-ones and 2-aminobenzamides . While these compounds share a similar quinazoline core, this compound is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties.

Similar compounds include:

These compounds have been studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound stands out due to its unique structure and potential for further functionalization, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5,10H2

InChI Key

WIUFRBLLVHFSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CN

Origin of Product

United States

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